molecular formula C13H17BrClNO2 B15306864 tert-butyl N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcarbamate

tert-butyl N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcarbamate

Cat. No.: B15306864
M. Wt: 334.63 g/mol
InChI Key: FOPVOOIVGXELQA-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcarbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a bromo-chlorophenyl moiety, and a methylcarbamate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-N-[(2-bromo-5-chlorophenyl)methyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromo or chloro groups are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

  • Substituted derivatives depending on the nucleophile used.
  • Oxidized or reduced forms of the original compound.
  • Amine and carbon dioxide from hydrolysis.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored for its potential use in drug development due to its unique chemical structure.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • tert-Butyl N-[(2-bromo-5-fluorophenyl)methyl]-N-methylcarbamate
  • tert-Butyl N-[(2-bromo-5-iodophenyl)methyl]-N-methylcarbamate

Comparison:

    tert-Butyl N-[(2-bromo-5-fluorophenyl)methyl]-N-methylcarbamate: Similar structure but with a fluorine atom instead of chlorine, which can lead to different reactivity and biological activity.

    tert-Butyl N-[(2-bromo-5-iodophenyl)methyl]-N-methylcarbamate:

The uniqueness of tert-butyl N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcarbamate lies in its specific combination of substituents, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H17BrClNO2

Molecular Weight

334.63 g/mol

IUPAC Name

tert-butyl N-[(2-bromo-5-chlorophenyl)methyl]-N-methylcarbamate

InChI

InChI=1S/C13H17BrClNO2/c1-13(2,3)18-12(17)16(4)8-9-7-10(15)5-6-11(9)14/h5-7H,8H2,1-4H3

InChI Key

FOPVOOIVGXELQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=C(C=CC(=C1)Cl)Br

Origin of Product

United States

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